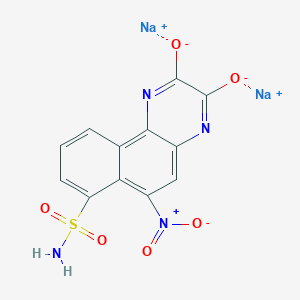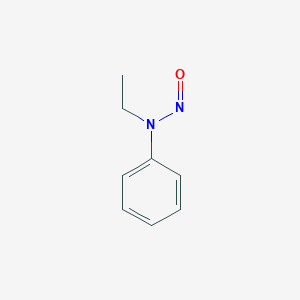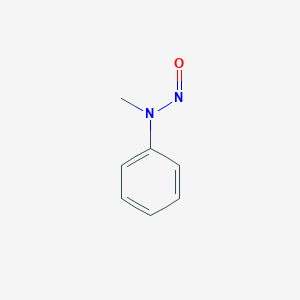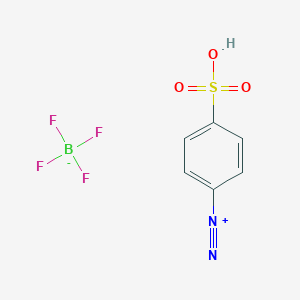
苯重氮盐,4-磺基-,四氟硼酸盐(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-sulfo-, tetrafluoroborate is an organic compound with the molecular formula C6H5BF4N2O3S. It is a diazonium salt where the diazonium group is attached to a benzene ring substituted with a sulfonic acid group at the para position. This compound is widely used in organic synthesis, particularly in the preparation of aromatic compounds.
科学研究应用
Benzenediazonium, 4-sulfo-, tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of dyes and pigments.
Biology: The compound is used in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Diazonium compounds, in general, are known to react with a wide range of functional groups, making them versatile intermediates in organic synthesis .
Mode of Action
Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a diazonium compound, which means it contains a diazo group (N2) that can be replaced by many other groups, usually anions . This gives rise to a variety of substituted phenyl derivatives . The exact mode of action would depend on the specific reaction conditions and the groups involved.
Biochemical Pathways
Diazonium compounds are known to be involved in several named reactions including the schiemann reaction, sandmeyer reaction, and gomberg-bachmann reaction .
Result of Action
The result of the action of Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) would depend on the specific reaction it is involved in. As a diazonium compound, it can form a variety of substituted phenyl derivatives .
Action Environment
Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a colorless solid that is soluble in polar solvents . . The action, efficacy, and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.
准备方法
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-sulfo-, tetrafluoroborate is typically synthesized through the diazotization of 4-aminobenzenesulfonic acid. The process involves the reaction of 4-aminobenzenesulfonic acid with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the synthesis of benzenediazonium, 4-sulfo-, tetrafluoroborate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
Benzenediazonium, 4-sulfo-, tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols, through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are important in the dye industry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions are typically carried out in aqueous or polar solvents at low temperatures.
Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and thiophenols.
Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- linkage.
Reduction Reactions: The primary product is the corresponding amine.
相似化合物的比较
Benzenediazonium, 4-sulfo-, tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium nitrate. While all these compounds share the diazonium functional group, they differ in their counterions and reactivity. The tetrafluoroborate salt is more stable and less explosive compared to the chloride and nitrate salts, making it easier to handle and store. Additionally, the presence of the sulfonic acid group in benzenediazonium, 4-sulfo-, tetrafluoroborate enhances its solubility in water and its reactivity in aqueous media.
List of Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium nitrate
- Benzenediazonium sulfate
- Benzenediazonium perchlorate
属性
CAS 编号 |
2145-24-6 |
|---|---|
分子式 |
C6H5BF4N2O3S |
分子量 |
271.99 g/mol |
IUPAC 名称 |
4-sulfobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H |
InChI 键 |
UBORUNAVHVKWSL-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O |
规范 SMILES |
B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-] |
Key on ui other cas no. |
2145-24-6 |
Pictograms |
Irritant |
同义词 |
4-Sulfobenzenediazonium Tetrafluoroborate; p-Sulfobenzenediazonium Tetrafluoroborate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzenediazonium, 4-sulfo-, tetrafluoroborate interact with carbon-fiber microelectrodes and what are the downstream effects?
A1: Benzenediazonium, 4-sulfo-, tetrafluoroborate can be covalently attached to carbon-fiber microelectrodes through electroreduction. [] This modification introduces a layer of 4-sulfobenzene groups onto the electrode surface. The resulting modified electrodes demonstrate enhanced sensitivity towards positively charged analytes, such as dopamine, due to increased adsorption within the grafted layer. [] Importantly, this modification does not hinder permeability to negatively charged compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



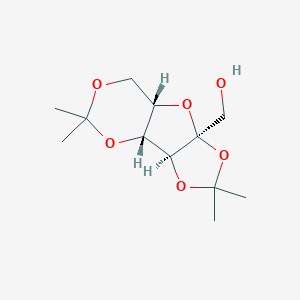
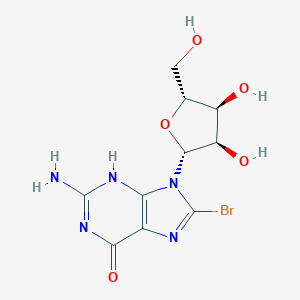
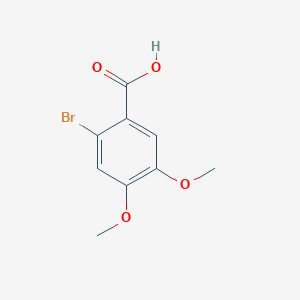
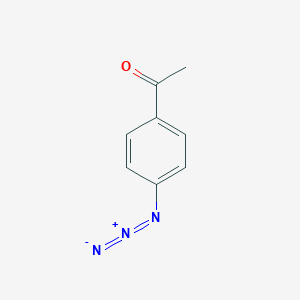

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
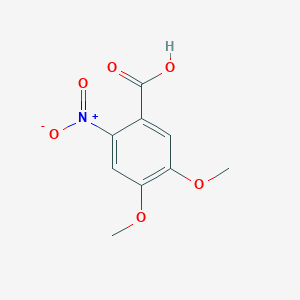
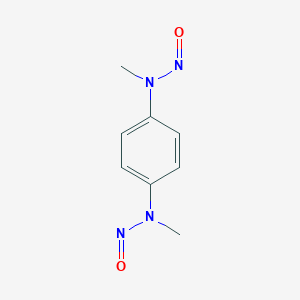
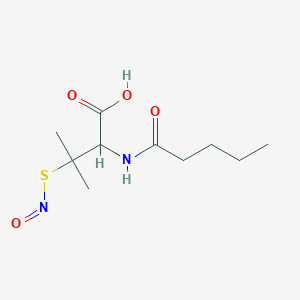
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
